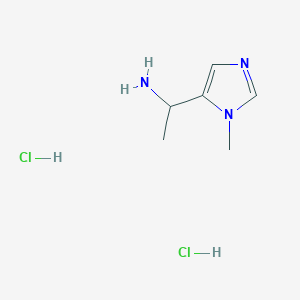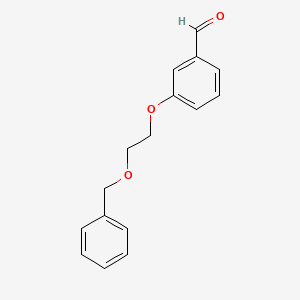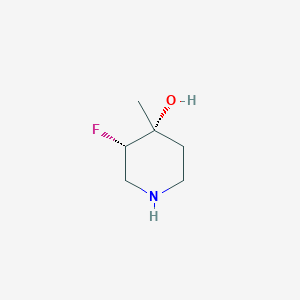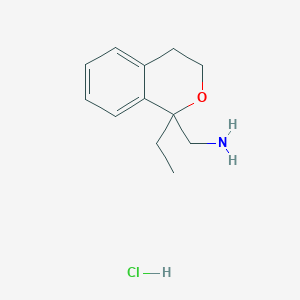
1-(1-甲基-1H-咪唑-5-基)乙基-1-胺二盐酸盐
描述
“1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1426423-09-7 . It has a molecular weight of 198.09 . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular formula of “1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride” is C6H11N3.2ClH . The InChI Code is 1S/C6H11N3.2ClH/c1-5(7)6-8-3-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
“1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 198.09 .科学研究应用
合成和表征
咪唑衍生物的合成
为了在药物化学和材料科学中应用,已经合成多种咪唑衍生物。例如,Jasiński 等(2008 年)探讨了源自氨基酸酯的 1H-咪唑 3-氧化物的合成,为进一步的功能衍生化提供了途径 (Jasiński, Mlostoń, Linden, & Heimgartner, 2008)。同样,Pařík 和 Chlupatý(2014 年)报道了源自 2-苯基-1H-咪唑-4-甲醛的新亚胺和双亚胺的合成和性质,突出了创建在配位化学中具有应用的手性化合物的潜力 (Pařík & Chlupatý, 2014)。
抗菌应用
Prasad(2021 年)合成了新型 1-(8-(ayloxy)-2-(三氟甲基)咪唑并[1,2-a]嘧啶-6-基)乙基-1-胺衍生物并评估了它们的抗菌活性,展示了咪唑衍生物在开发新抗菌剂中的潜力 (Prasad,2021)。
抗癌应用
咪唑衍生物也已合成,在癌症治疗中具有潜在应用。Rashid、Husain 和 Mishra(2012 年)合成了带有恶二唑核心的苯并咪唑并将其评估为抗癌剂,表明咪唑骨架在药物化学中的多功能性 (Rashid, Husain, & Mishra, 2012)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
It’s worth noting that imidazole derivatives have been known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives, in general, are known for their broad range of chemical and biological properties, which allows them to interact with various biological targets .
Biochemical Pathways
1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine is a metabolite in the histidine metabolism pathway, produced by the enzyme histamine 1-methyltransferase
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化分析
Biochemical Properties
1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the conversion of substrates in glycolysis and gluconeogenesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux.
Cellular Effects
The effects of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it affects cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the target molecules, thereby affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, it can modulate metabolic pathways and cellular functions without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can influence the metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
1-(3-methylimidazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-8-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXREEJZYIHRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)










